B1578311 Cycloviolacin Y1

Cycloviolacin Y1

Cat. No.: B1578311
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin Y1 is a cyclotide, a family of macrocyclic plant peptides characterized by a unique circular backbone stabilized by a cystine knot motif formed from three disulfide bonds (a cyclic cystine knot or CCK) . This compact structural framework confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound robust subjects for biopharmaceutical research . This particular cyclotide was isolated from the Chinese medicinal herb Viola yedoensis . Cyclotides display a diverse range of bioactivities, and this compound has been specifically investigated for its anti-HIV properties . In vitro XTT-based anti-HIV assays have demonstrated its ability to inhibit the cytopathic effect of HIV infection . The mechanism of action for anti-HIV cyclotides is believed to involve interaction with and disruption of biological membranes . Research indicates a positive correlation between the hydrophobicity of cyclotides, their membrane-disrupting potential (as observed in hemolytic assays on human erythrocytes), and their anti-HIV activity . Due to its stability, bioactive potential, and role as a representative of the natural combinatorial template of the cyclotide family, this compound is a valuable compound for studying protein folding, plant defense mechanisms, and for exploring novel approaches in antiviral drug discovery . The chemical formula of this compound is C₁₄₄H₂₀₆N₃₆O₄₈S₆ .

Properties

bioactivity

Antiviral

sequence

GGTIFDCGETCFLGTCYTPGCSCGNYGFCYGTN

Origin of Product

United States

Plant Origin, Isolation, and Purification Methodologies

Botanical Sources of Cycloviolacin Y1 (Genus Viola, particularly Viola yedoensis)

This compound is primarily sourced from plants belonging to the genus Viola, with Viola yedoensis being a notable example. mdpi.comxiahepublishing.com The Violaceae family, to which the genus Viola belongs, is recognized as a major source of cyclotides. diva-portal.org In fact, it is estimated that the Violaceae family may contain approximately 150,000 different cyclotides. xiahepublishing.com Viola yedoensis, a perennial herb, is a significant source of these compounds, with over 41 different cyclotides identified in this species to date. mdpi.com Among these, this compound, along with Y2, Y3, Y4, and Y5, are unique to Viola yedoensis as they possess distinctive amino acid sequences not reported in other Viola species. mdpi.com Cyclotides are distributed throughout various tissues of the plant, including the roots, stems, leaves, and flowers. xiahepublishing.com

Extraction Techniques from Plant Biomass

The initial step in obtaining this compound involves its extraction from the plant biomass. A common method involves solvent extraction, where the plant material is treated with a mixture of organic solvents to isolate the desired compounds. nih.govcontractlaboratory.com One established procedure for cyclotide extraction utilizes a combination of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). nih.gov The plant material is typically ground to increase the surface area for more efficient extraction. contractlaboratory.com

Following the initial solvent extraction, a liquid-liquid extraction may be performed. For instance, an extract obtained with 60% aqueous methanol can be further partitioned against dichloromethane. diva-portal.org This helps to separate the cyclotides from other plant constituents. The resulting crude extract contains a mixture of various compounds, including different cyclotides, which then requires further purification.

Chromatographic and Other Purification Strategies for this compound

Due to the complexity of the crude plant extract, which can contain dozens of distinct peptides, extensive purification is necessary to isolate pure this compound. nih.gov High-performance liquid chromatography (HPLC) is a key technique employed for this purpose. diva-portal.orgnih.gov

A multi-step chromatographic approach is often adopted. An initial purification step may involve the use of a C18 flash column. nih.gov This is a type of reversed-phase chromatography where the stationary phase is nonpolar (C18) and the mobile phase is polar. Subsequently, several rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) are typically required to achieve a high degree of purity. nih.govresearchgate.net In RP-HPLC, a gradient of a solvent like acetonitrile (B52724) in water, often with an acid modifier like trifluoroacetic acid (TFA), is used to elute the compounds from the column. nih.govnih.gov Cyclotides, being relatively hydrophobic, are typically late-eluting compounds in RP-HPLC. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to identify and characterize the cyclotides present in the fractions obtained from HPLC. diva-portal.orgnih.gov This method couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weights of the peptides, a key indicator for the presence of cyclotides which typically have a mass of around 3 kDa. nih.gov

Methodological Advancements in this compound Isolation

While traditional chromatographic methods are effective, they can be time-consuming. diva-portal.orgresearchgate.net Research has explored more advanced and efficient purification strategies. One such advancement is the use of affinity chromatography. researchgate.net This technique utilizes the specific binding affinity between a molecule and a stationary phase. For instance, polyclonal antibodies raised against a specific cyclotide, such as cycloviolacin O2, can be immobilized on a column. researchgate.net When a plant extract containing a mixture of cyclotides is passed through this column, the target cyclotide and potentially other structurally similar cyclotides will bind to the antibodies, allowing for their separation from the rest of the components. researchgate.net This method has the potential to be a single-step purification process, significantly streamlining the isolation of cyclotides. researchgate.net

Another area of advancement lies in the optimization of existing techniques. For example, the development of more efficient solid-phase peptide synthesis (SPPS) and biological synthesis methods using hosts like E. coli could provide alternative sources for obtaining cyclotides, reducing the reliance on extraction from plant material. mdpi.com

Data Tables

Table 1: Botanical Source and General Properties of this compound

PropertyDescriptionReference(s)
Primary Botanical Source Viola yedoensis mdpi.comxiahepublishing.com
Plant Family Violaceae xiahepublishing.com
Compound Class Cyclotide bicnirrh.res.in
Key Structural Features Cyclic peptide backbone, cystine knot motif mdpi.comacs.org

Table 2: Overview of this compound Isolation and Purification Methods

StepTechniqueDescriptionReference(s)
Initial Extraction Solvent ExtractionUse of organic solvents like dichloromethane/methanol to create a crude extract from plant biomass. nih.gov
Preliminary Purification C18 Flash Column ChromatographyAn initial reversed-phase chromatographic step to fractionate the crude extract. nih.gov
Fine Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Multiple rounds of RP-HPLC with a C18 column and a solvent gradient (e.g., acetonitrile/water) to isolate pure cyclotide. nih.govnih.govresearchgate.net
Identification & Characterization Liquid Chromatography-Mass Spectrometry (LC-MS)Used to determine the molecular weight and identify cyclotide-containing fractions. diva-portal.orgnih.gov
Advanced Method Affinity ChromatographyA potential single-step purification method using immobilized antibodies specific to cyclotides. researchgate.net

Elucidation of Cycloviolacin Y1 Molecular Structure and Conformational Dynamics

Spectroscopic Methodologies for Primary and Secondary Structure Determination (e.g., NMR, Mass Spectrometry)

The determination of the primary structure—the linear amino acid sequence—of Cycloviolacin Y1 relies heavily on mass spectrometry (MS). nih.gov Due to the peptide's cyclic nature, which makes it resistant to standard sequencing methods like Edman degradation, a multi-step approach is employed. nih.govresearchgate.net Initially, the molecular mass is determined using techniques like liquid chromatography-mass spectrometry (LC-MS). diva-portal.org To reveal the sequence, the three stabilizing disulfide bonds are broken through a process of reduction and alkylation. diva-portal.org This linearizes the peptide, making it susceptible to enzymatic digestion. The resulting fragments are then analyzed by tandem mass spectrometry (MS/MS) to determine their sequences, which are subsequently pieced together to reconstruct the full primary sequence of the cyclotide. diva-portal.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of cyclotides in solution. xiahepublishing.com For this compound specifically, while a full de novo NMR structure determination has not been the primary approach reported, NMR data plays a critical validation role. nih.gov High-resolution NMR chemical shift comparisons have been used to verify the accuracy of computationally generated homology models, ensuring the predicted structure is consistent with experimental spectroscopic data. nih.govscispace.com In general for cyclotides, NMR helps identify the secondary structure elements, such as the small β-sheets and turns that are characteristic of the fold. nih.govmdpi.com

TechniqueApplication for this compoundKey Findings
Mass Spectrometry (MS/MS)Primary Structure (Amino Acid Sequence) DeterminationReveals the linear sequence after chemical reduction, alkylation, and enzymatic cleavage. diva-portal.org
Nuclear Magnetic Resonance (NMR)Structural Validation and Secondary Structure InsightsVerifies homology models by comparing predicted and experimental chemical shifts. nih.gov Confirms the presence of characteristic cyclotide secondary structures. nih.gov

Three-Dimensional Structure Analysis Techniques (e.g., Homology Modeling, X-ray Crystallography)

The three-dimensional (3D) structure of this compound has been predicted using homology modeling, a powerful computational technique. nih.govnih.gov This approach is particularly useful for cyclotides, which are often difficult to crystallize for X-ray diffraction analysis. nih.gov The process involves using the experimentally determined 3D structure of a related, high-sequence-similarity protein as a template.

For this compound, the high-resolution NMR structure of Tricyclon A (PDB ID: 1YP8) served as the template for modeling. nih.govnih.gov The rationale for this choice was the high degree of sequence similarity between the two cyclotides. nih.gov The modeling was performed using restraint-based structure generation programs like Modeller 8v1. nih.govnih.govscispace.com Typically, a large number of models are generated, and the one with the lowest energy score is selected as the most probable structure. nih.govnih.gov The final model is then evaluated and can be further validated by comparing its predicted NMR chemical shifts with experimentally measured ones. nih.gov To date, there are no reports of a successful determination of the this compound structure via X-ray crystallography. nih.govnih.govyale.edu

TechniqueStatus for this compoundDetails
Homology ModelingSuccessfully AppliedStructure predicted using Modeller 8v1 software with Tricyclon A (PDB ID: 1YP8) as the template. nih.govnih.govscispace.com
X-ray CrystallographyNot ReportedCyclotides are generally challenging to crystallize, limiting the use of this technique. nih.gov
NMR SpectroscopyUsed for ValidationUsed to confirm the accuracy of the homology-modeled structure. nih.gov

Disulfide Bond Topology and Its Influence on Overall Cyclotide Fold

A defining feature of all cyclotides, including this compound, is the cyclic cystine knot (CCK) motif. nih.govnih.govfrontiersin.org This motif consists of a head-to-tail cyclized peptide backbone that is intricately knotted by three interlocking disulfide bonds. nih.gov The connectivity of these bonds is highly conserved across the cyclotide family, linking cysteine residues in a I-IV, II-V, and III-VI pattern. nih.gov

Conformational Flexibility and Dynamic Studies of this compound

While the CCK motif provides a rigid core, the backbone loops extending from it possess a degree of flexibility that is crucial for biological activity. Studies on the conformational dynamics of this compound have utilized molecular dynamics (MD) simulations. researchgate.netnih.gov These computational studies simulate the movement of the peptide's atoms over time, providing insights into its stability and flexibility. frontiersin.org

Computational Approaches to this compound Structure and Dynamics

Computational biology has been indispensable in characterizing the structure and behavior of this compound. biorxiv.org As detailed previously, homology modeling is the primary method used to generate its 3D structure. nih.govnih.gov Programs like Modeller 8v1 build the atomic coordinates of this compound based on the known structure of a template, in this case, Tricyclon A. nih.govnih.gov

Beyond static structure prediction, computational tools are used to explore its dynamic nature and interaction potential. Molecular dynamics (MD) simulations have been employed to assess the stability of the modeled structure and its complexes with other proteins. researchgate.netnih.gov These simulations confirmed the stable nature of the this compound fold. researchgate.netnih.gov

Furthermore, protein-protein docking simulations have been used to predict how this compound might interact with biological targets. For instance, docking studies using software like the Flare module of Cresset investigated the binding of this compound to the ACE2 binding site of the SARS-CoV-2 spike protein. researchgate.netnih.gov These in silico experiments predicted a strong binding affinity, suggesting its potential as an inhibitor. researchgate.netnih.gov Such computational approaches are vital for generating hypotheses about a molecule's function and guiding further experimental work. biorxiv.org

Computational MethodSoftware/PlatformApplication to this compoundReference
Homology ModelingModeller 8v1Prediction of the 3D structure using Tricyclon A as a template. nih.govnih.gov
Molecular Dynamics (MD)Not specifiedAssessment of conformational stability and flexibility (RMSD analysis). researchgate.netnih.gov
Protein-Protein DockingCresset FlarePrediction of binding modes and interaction energies with target proteins (e.g., SARS-CoV-2 Spike). researchgate.netnih.gov

Biosynthetic Pathway and Genetic Basis of Cycloviolacin Y1 Production

Identification of Precursor Proteins and Gene Clusters Encoding Cycloviolacin Y1

Cyclotides, including this compound, are encoded by genes that give rise to larger precursor proteins. researchgate.net These precursors typically contain several distinct domains that guide the processing and maturation of the final cyclotide. ias.ac.in The general architecture of a cyclotide precursor protein is highly conserved and consists of an endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide (NTPP), the mature cyclotide domain, and a C-terminal propeptide (CTPP). ias.ac.in

The ER signal sequence directs the newly synthesized precursor protein into the secretory pathway, which is essential for the subsequent folding and processing steps. pnas.org The mature cyclotide domain, which corresponds to the final this compound sequence, is flanked by the N-terminal and C-terminal propeptide regions. nih.gov In some cases, a single gene can encode a precursor protein containing multiple cyclotide domains, which are then excised and processed individually. ias.ac.inpnas.org This multi-domain structure is a result of gene expansion and allows for the efficient production of diverse cyclotides from a single transcript. ias.ac.in While the specific gene cluster for this compound, first identified in Viola yedoensis, follows this general organization, detailed mapping of its specific locus and regulatory elements remains a subject of ongoing research. ias.ac.innih.gov

Table 1: General Structure of a Cyclotide Precursor Protein
DomainFunctionTypical Length (Amino Acids)
ER Signal SequenceTargets the precursor protein to the secretory pathway.~20
N-Terminal Propeptide (NTPP)Flanking region; may play a role in proper folding and trafficking.~70
Mature Cyclotide DomainThe sequence that becomes the final, bioactive cyclic peptide (e.g., this compound).~30
C-Terminal Propeptide (CTPP)Flanking region containing the recognition site for cyclizing enzymes.~4-7

Enzymatic Machinery Involved in this compound Cyclization (e.g., Asparaginyl Endopeptidases)

The key enzymatic step in the biosynthesis of all cyclotides, including this compound, is the head-to-tail backbone cyclization. This reaction is catalyzed by a specific class of enzymes known as asparaginyl endopeptidases (AEPs), which are also referred to as vacuolar processing enzymes or legumains. nih.govnih.gov While many AEPs function as proteases that cleave peptide bonds, a subset of these enzymes found in cyclotide-producing plants has evolved to possess potent peptide ligase activity. nih.govoup.com

The cyclization process is a transpeptidation reaction. The AEP recognizes and cleaves the peptide bond C-terminal to a conserved asparagine (Asn) or aspartic acid (Asp) residue located in the C-terminal propeptide of the precursor. nih.govpnas.org This cleavage results in a transient acyl-enzyme intermediate. nih.gov Instead of being resolved by hydrolysis (the typical protease function), the N-terminus of the mature cyclotide domain acts as a nucleophile, attacking the intermediate and forming a new peptide bond. nih.gov This ligase activity effectively circularizes the peptide backbone. nih.gov The efficiency of this reaction is pH-dependent, which may serve as a control mechanism for processing events within the plant cell. nih.gov

Table 2: Key Enzymes in this compound Biosynthesis
Enzyme FamilySpecific RoleCellular Location
Signal PeptidaseCleavage of the ER signal sequence.Endoplasmic Reticulum
Protein Disulfide Isomerases (PDIs)Catalyze the formation of the three conserved disulfide bonds (oxidative folding).Endoplasmic Reticulum
Asparaginyl Endopeptidase (AEP)Catalyzes C-terminal cleavage and head-to-tail backbone cyclization.Vacuole

Post-Translational Modifications and Maturation Processes of this compound

The maturation of this compound from its linear precursor is a multi-step process involving several post-translational modifications.

Entry into the Secretory Pathway : The process begins with the translation of the cyclotide gene on ribosomes. The N-terminal ER signal peptide on the precursor protein directs it into the ER, after which the signal peptide is enzymatically removed. ias.ac.in

Oxidative Folding : Within the ER, the linear cyclotide domain undergoes oxidative folding. ias.ac.in This is a critical step where the six conserved cysteine residues are oxidized to form three interlocking disulfide bonds, establishing the characteristic cyclic cystine knot (CCK) motif. nih.gov This knotted structure confers exceptional stability to the cyclotide molecule. nih.gov This process is facilitated by enzymes such as protein disulfide isomerases (PDIs). nih.gov

Trafficking and Final Processing : Following correct folding, the pro-peptide is transported through the secretory pathway, likely to the plant vacuole. It is within the acidic environment of the vacuole that the final maturation steps occur. nih.govacs.org Here, proteases, including the specialized AEPs, recognize and excise the mature cyclotide domain from its flanking N- and C-terminal propeptides. nih.gov The same AEP that performs the C-terminal cleavage then catalyzes the backbone cyclization to yield the mature, bioactive this compound. nih.govacs.org

Genetic Manipulation Strategies for Enhanced Production and Analog Generation

Genetic manipulation offers powerful tools to increase the yield of this compound and to create novel analogs with altered or improved biological activities. For enhanced production in transgenic plants, a common strategy is to place the precursor gene under the control of a strong, constitutive promoter, such as the cauliflower mosaic virus 35S (CaMV 35S) promoter, which drives high levels of gene expression. nih.gov

Furthermore, the genetic code for the precursor protein can be modified to generate novel cyclotide analogs. By altering the nucleotide sequence corresponding to the mature cyclotide domain, researchers can introduce new amino acid sequences. The biosynthetic machinery of the host, particularly the robust AEP enzyme, can then process this modified precursor to produce a novel cyclic peptide. nih.gov This approach has been successfully used to cyclize an engineered analog of the MCoTI-II cyclotide, demonstrating the feasibility of using the natural biosynthetic pathway to create new-to-nature molecules. nih.gov Such strategies could be applied to generate analogs of this compound with, for example, enhanced anti-HIV activity or modified membrane-binding properties. nih.gov

Preclinical Biological Activities and Molecular Mechanistic Investigations of Cycloviolacin Y1

Cellular Antiproliferative Effects in In Vitro Models

The antiproliferative activities of Cycloviolacin Y1 have been evaluated in the context of antiviral and hemolytic effects, which serve as indicators of its cytotoxic potential. nih.govscispace.com While many cyclotides are studied for their anticancer potential, specific data on this compound against cancer cell lines is limited in the available scientific literature. diva-portal.orgresearchgate.netnih.gov Its bioactivity is often discussed in comparison to other cyclotides from V. yedoensis. nih.govscispace.com

Currently, there is no specific research available that demonstrates this compound induces programmed cell death pathways, such as apoptosis. The primary mechanism of action described for cyclotides is cell lysis via membrane disruption, which is generally considered a necrotic, rather than a programmed, form of cell death. xiahepublishing.comresearchgate.net

There is no specific information in the available scientific literature regarding the ability of this compound to modulate the cell cycle or induce cell cycle arrest. While studies on extracts from Viola yedoensis have shown cell cycle arrest at the G2/M phase, this activity has not been specifically attributed to this compound. oup.comoup.com

This compound has demonstrated bioactivity that affects cell viability and proliferation, notably in antiviral and hemolytic assays. researchgate.netmdpi.com It has been tested for its ability to inhibit the human immunodeficiency virus (HIV) and to lyse human red blood cells. In anti-HIV assays, this compound was found to be the least potent among the cyclotides tested from V. yedoensis, with a reported EC50 value of 1.21 µM. xiahepublishing.com Its hemolytic activity, which is a measure of cytotoxicity against red blood cells, was also found to be the lowest among the series of cycloviolacins (Y1, Y4, Y5), correlating with it being the least hydrophobic of the group. nih.govscispace.com

Table 1: In Vitro Biological Activities of this compound

Activity Type Assay/Cell Line Result (Metric) Value Reference(s)
Anti-HIV HIV-1 in CEM-SS cells EC50 1.21 µM xiahepublishing.com
Hemolytic Human Erythrocytes HD50 > 10 µM oup.comoup.com

Interaction with Biological Membranes and Permeability Studies

The principal mechanism of action for this compound, like other cyclotides, is its interaction with and disruption of biological membranes. acs.orggoldaruco.com This activity is fundamental to its cytotoxic and antimicrobial effects. researchgate.net The structure of cyclotides, featuring a hydrophobic patch on the surface, allows them to bind to and insert into the lipid bilayer of cell membranes. uq.edu.au This interaction can lead to membrane permeabilization and the formation of pores, ultimately causing leakage of cellular contents and cell death. nih.govresearchgate.netacs.org

Studies on various cyclotides have shown that this interaction is not random but can be selective for certain lipid compositions. acs.org The presence of cholesterol in a membrane has been observed to decrease the lytic activity of cyclotides. nih.govacs.org The ability of some cyclotides to cross cell membranes allows them to potentially reach intracellular targets, although for many, the primary site of action remains the plasma membrane. nih.govuq.edu.au The hemolytic activity of this compound is a direct consequence of its membrane-disrupting capabilities. nih.govscispace.com A distinct correlation has been observed between the hydrophobicity of the Y-series cycloviolacins and their membrane-disrupting potential, with the less hydrophobic this compound showing weaker hemolytic and anti-HIV activity compared to its more hydrophobic counterparts. nih.govscispace.com

Identification of Molecular Targets and Binding Partners

The primary molecular target for this compound is the cell membrane itself, rather than a specific protein receptor. mdpi.com The interaction is largely driven by physicochemical properties. uq.edu.au Research has identified phosphatidylethanolamine (B1630911) (PE) as a key lipid component that cyclotides specifically interact with in the cell membrane. nih.govxiahepublishing.comuq.edu.au This binding to PE is considered a conserved feature of cyclotide-membrane interactions and is crucial for their cytotoxic activities. researchgate.netuq.edu.au The interaction is thought to promote membrane aggregation and disorder, leading to pore formation and cell lysis. xiahepublishing.comresearchgate.net No specific intracellular protein binding partners for this compound have been identified, reinforcing the model that its biological effects are mediated through direct membrane disruption. mdpi.comuq.edu.au

Modulation of Intracellular Signaling Pathways

There is currently no scientific evidence to suggest that this compound modulates specific intracellular signaling pathways. Its mechanism of inducing rapid cell lysis through membrane permeabilization likely precludes significant or sustained interactions with complex intracellular signaling cascades. goldaruco.com While other natural peptides have been shown to affect pathways such as MAPK, no such role has been documented for this compound. xiahepublishing.com

Immunomodulatory Effects on Specific Cell Types In Vitro

This compound is a member of the cyclotide family of peptides, which are known to possess a range of biological activities, including immunomodulatory effects. oup.com While direct and extensive studies on the specific immunomodulatory actions of this compound are not widely detailed in the current literature, the activities of related cyclotides and extracts from their source plants, such as Viola yedoensis, provide significant insights. oup.com

Cyclotides, as a class, have been shown to influence the proliferation and function of immune cells. uq.edu.auplos.org For instance, the prototypic cyclotide Kalata B1 has been demonstrated to inhibit the proliferation of human T-lymphocytes in vitro. uq.edu.auplos.org This anti-proliferative effect is not a result of general cytotoxicity but appears to be a more specific immunomodulatory action. plos.org Mechanistic studies on active cyclotides like the [T20K] Kalata B1 mutant have shown that they can suppress T-cell proliferation by interfering with interleukin-2 (B1167480) (IL-2) signaling pathways. plos.org This includes a reduction in the expression of the IL-2 surface receptor (CD25) on activated T-cells and a decrease in IL-2 secretion. plos.org

Extracts from Viola species, the natural source of this compound, have also been reported to possess immunomodulatory properties. oup.com For example, decoctions of V. yedoensis have been observed to inhibit the phagocytosis of mouse lymphocytes and reduce the secretion of tumor necrosis factor-alpha (TNF-α) by macrophages in vitro. oup.com Although these findings relate to crude extracts or other cyclotides, they establish a strong basis for the expected immunomodulatory potential of this compound. The general mechanism for some cyclotides involves direct, stereospecific interactions with targets on immune cells, suggesting that they are not just non-specific membrane disruptors in this context. plos.org Further research is required to delineate the precise effects of this compound on specific immune cell populations like T-cells and macrophages and to elucidate its molecular targets within these cells.

Antimicrobial Activities Against Pathogenic Microorganisms In Vitro

This compound has been identified as having antimicrobial properties, a common feature among cyclotides which are considered plant defense peptides. acs.orgnih.govxiahepublishing.com Their proposed mechanism of action against microbes involves interaction with and disruption of the bacterial cell membrane, leading to pore formation and subsequent cell death. acs.orgxiahepublishing.com This activity is often dependent on the peptide's amphipathic nature, which facilitates its insertion into the lipid bilayer of microbial membranes. xiahepublishing.com

While this compound is listed as possessing antibacterial activity, specific data on its minimum inhibitory concentrations (MICs) against a broad range of pathogens are limited in publicly available research. acs.orgnih.gov However, studies on other cyclotides provide a valuable reference for its potential spectrum and potency. For example, cyclotides isolated from Viola japonica have demonstrated inhibitory activity against several clinically relevant bacteria. nih.gov The activity of these related compounds suggests that this compound may also be effective against both Gram-positive and Gram-negative bacteria.

The table below summarizes the antimicrobial activities of other cyclotides, providing context for the potential efficacy of this compound.

CyclotideMicroorganismActivity (MIC in µM)Reference
Cycloviolacin O2Acinetobacter baumannii4.2 nih.gov
Cycloviolacin O2Staphylococcus aureus25 xiahepublishing.com
Kalata B1Staphylococcus aureus0.26 xiahepublishing.com
Kalata B2Staphylococcus aureus50 xiahepublishing.com
Hedyotide B1Escherichia coli3.4–5.9 xiahepublishing.com
Circulin AStaphylococcus aureus0.19 xiahepublishing.com

This table is interactive. Users can sort columns to compare data.

It has been noted that the antimicrobial activity of cyclotides can be influenced by factors such as the salt concentration of the growth media, with efficacy sometimes being impaired at high salt levels. xiahepublishing.com Research has also pointed to potential activity of this compound against Salmonella serovars, though this requires further experimental validation.

Antiviral Activities in Preclinical Systems (e.g., Anti-HIV Effects)

This compound has demonstrated significant antiviral activity in preclinical in vitro studies, most notably against the Human Immunodeficiency Virus (HIV). xiahepublishing.comuq.edu.au Cyclotides are recognized as potent anti-HIV agents, and their mechanism is believed to involve interaction with the viral membrane or host cell membranes, thereby preventing viral entry or replication. acs.orgxiahepublishing.com The hydrophobicity of cyclotides often correlates with their anti-HIV activity, likely due to enhanced interaction with lipid membranes. nih.gov

In an in vitro anti-HIV assay, this compound exhibited a half-maximal effective concentration (EC50) of 1.21 µM. xiahepublishing.comuq.edu.au While potent, its activity is reported to be less than that of its structural relatives, Cycloviolacin Y4 (EC50 = 0.20 µM) and Cycloviolacin Y5 (EC50 = 0.04 µM), the latter being one of the most potent anti-HIV cyclotides identified. xiahepublishing.comuq.edu.aunih.gov The reduced anti-HIV activity of this compound compared to its more hydrophobic counterparts may be due to a decrease in its ability to bind to and disrupt cell membranes. nih.gov

Beyond HIV, this compound has also been identified as having activity against the influenza A H1N1 virus. In one study, it was reported to have an IC50 value of 2.27 µg/mL (approximately 0.704 µM), indicating its potential as a broad-spectrum antiviral agent.

The table below details the anti-HIV and anti-influenza activities of this compound and related cyclotides.

CompoundVirusAssay SystemActivity (EC50/IC50 in µM)Reference
This compound HIVCell line unspecified1.21 xiahepublishing.comuq.edu.au
This compound Influenza A H1N1In vitro assay~0.704
Cycloviolacin Y4HIVCell line unspecified0.20 xiahepublishing.comuq.edu.au
Cycloviolacin Y5HIVCell line unspecified0.04 xiahepublishing.comuq.edu.au
Kalata B1HIV-1CEM-SS cells0.66 uq.edu.au
PalicoureinHIV-1RFCEM-SS cells0.10 uq.edu.au
Circulin AHIVCell line unspecified0.04–0.26 xiahepublishing.com

This table is interactive. Users can sort columns to compare data.

The antiviral mechanism for cyclotides is generally thought to be similar to their antimicrobial action, primarily involving the disruption of viral or cellular membranes, leading to the leakage of cellular contents and death of the pathogenic organism. acs.org

Nematocidal Activity against Model Organisms

This compound has been identified as possessing nematocidal activity, contributing to the defensive role of cyclotides in plants against herbivores and parasites. nih.govacs.org The anthelmintic properties of cyclotides have been demonstrated against several parasitic nematodes, including those of significant concern in livestock. acs.org

Studies have shown that this compound, along with other cyclotides such as Cycloviolacin O1, O24, Y4, and Y5, exhibits anthelmintic activity against the nematode larvae of Haemonchus contortus and Trichostrongylus colubriformis. acs.org The potency of this group of cyclotides was found to be comparable to that of the well-studied cyclotide, Kalata B1. acs.org

The mechanism of nematocidal action for cyclotides is believed to be through membrane disruption. acs.org When ingested by nematodes, these peptides can cause damage to the membranes of the pharynx and midgut, leading to internal damage and death. acs.orgacs.org Direct exposure can also lead to the formation of membrane blebs on the nematode's surface. acs.org While the qualitative activity of this compound against these model organisms is established, specific quantitative data, such as LC50 (lethal concentration, 50%) values, are not extensively reported in the available literature. For context, other cyclotides have shown potent activity in larval development assays. For example, Cycloviolacin O2 demonstrated an 18-fold increase in activity against H. contortus and T. colubriformis compared to Kalata B1. acs.org

The table below summarizes the known nematocidal targets of this compound.

CompoundTarget OrganismActivity NotedReference
This compound Haemonchus contortus (larvae)Anthelmintic activity comparable to Kalata B1 acs.org
This compound Trichostrongylus colubriformis (larvae)Anthelmintic activity comparable to Kalata B1 acs.org

This table is interactive. Users can sort columns to compare data.

Structure Activity Relationship Sar Studies of Cycloviolacin Y1 and Its Analogs

Design and Synthesis of Cycloviolacin Y1 Analogs for SAR Probing

The exploration of SAR in this compound necessitates the generation of analogs with specific modifications. These analogs are typically produced through chemical synthesis or biological expression systems, which allow for precise alterations to the peptide sequence. mdpi.com

Solid-phase peptide synthesis (SPPS) is a cornerstone method for producing cyclotide analogs. mdpi.com This technique involves the stepwise assembly of the linear peptide chain on a resin support. A critical step in synthesizing cyclotides like this compound is the head-to-tail cyclization of the linear precursor. This is often achieved using native chemical ligation (NCL) techniques, where a linear peptide with a C-terminal thioester and an N-terminal cysteine is ligated to form the cyclic backbone. mdpi.com Subsequent oxidative folding under controlled conditions facilitates the correct formation of the three disulfide bonds that create the characteristic cystine knot. uq.edu.au This synthetic versatility allows researchers to substitute specific amino acids, alter loop lengths, or modify side chains to probe their functional roles.

In addition to total synthesis, chemical modification of the native, isolated cyclotide is another strategy. For instance, studies have involved the esterification of the conserved glutamic acid residue to neutralize its negative charge, thereby assessing its importance for biological function. mdpi.com

Biological synthesis methods have also been developed, using host cells like E. coli to express linear cyclotide precursors. mdpi.com These precursors are often designed as fusion proteins that, upon cleavage by specific enzymes like inteins, can be cyclized and folded into the mature, active cyclotide. mdpi.com While yields can be lower than chemical synthesis, these biological systems offer a potentially more cost-effective route for producing cyclotide libraries for screening and SAR studies. mdpi.com

Identification of Key Amino Acid Residues and Loops for Biological Effects

SAR studies have successfully pinpointed specific residues and entire loop regions within this compound and related cyclotides that are critical for their biological effects.

Key Amino Acid Residues:

Glutamic Acid (Glu) in Loop 1: A glutamic acid residue in loop 1 is highly conserved across the vast majority of cyclotides. mdpi.comnih.gov Chemical modification studies, such as masking the negative charge of this residue, have been shown to cause a marked decrease or total loss of biological activity, including antimicrobial and cytotoxic effects. mdpi.comnih.gov This highlights its central role in the bioactive surface of the molecule. mdpi.com

Asparagine (Asn) in Loop 6: A conserved asparagine (or occasionally aspartic acid) residue in loop 6 is understood to be functionally important for the biosynthetic cyclization process mediated by asparaginyl endopeptidases. nih.govnih.gov

Key Loops: The six loops connecting the cysteine residues exhibit significant sequence variation, which is the primary source of the diverse activities observed in the cyclotide family. nih.govwindows.net

Loops 2 and 3: In bracelet cyclotides like this compound, loops 2 and 3 are crucial for biological activity. nih.gov These loops form a significant part of the exposed hydrophobic surface that is believed to interact with cell membranes. nih.gov The reduced surface hydrophobicity, particularly in loops 2 and 3 of this compound, is thought to account for its lower anti-HIV activity compared to more hydrophobic cyclotides, as it may be less capable of binding to and disrupting cell membranes. nih.gov

Loops 5 and 6: In contrast, for Möbius subfamily cyclotides, the hydrophobic patch important for membrane interaction is located in loops 5 and 6. nih.gov

Loops 1 and 4: These loops show less sequence variation and are considered to play a more structural role in defining and stabilizing the cystine knot framework. nih.gov

Influence of Conformational Changes on Activity

The activity of this compound is intrinsically linked to its highly stable and rigid three-dimensional conformation. The cyclic cystine knot (CCK) motif is the primary reason for this exceptional stability, making the molecule resistant to thermal, chemical, and enzymatic degradation. diva-portal.org

This conformational rigidity ensures that the specific spatial presentation of amino acid side chains, particularly the hydrophobic and charged residues on the molecule's surface, is maintained. scispace.com It has been observed that the structure of cyclotides when bound to a membrane is virtually identical to their structure in a solution state, underscoring their conformational stability. uq.edu.au This pre-organized structure is crucial for its membrane-binding and subsequent disruption activities. uq.edu.au

Correlation Between Structural Modifications and Preclinical Cellular Responses

A direct correlation exists between specific structural modifications in this compound and its analogs and their observed effects on cells in preclinical assays, such as anti-HIV and hemolytic activity.

The most significant correlation is observed with surface hydrophobicity. nih.govscispace.com Studies comparing this compound with its more hydrophobic analogs (Y4 and Y5) isolated from Viola yedoensis demonstrate a clear trend: increased hydrophobicity leads to more potent biological activity. nih.gov Cycloviolacin Y5, the most hydrophobic of the series, exhibits the strongest anti-HIV and hemolytic activities, while this compound, the least hydrophobic, is the least active. nih.govscispace.com This suggests that the presentation of hydrophobic residues on the cyclotide surface is more critical than the simple amino acid count. scispace.com The hydrophobic patch, primarily on loops 2 and 3 for bracelet cyclotides, facilitates the initial binding and insertion into the lipid bilayer of cell membranes, which is the proposed mechanism for both its anti-HIV and hemolytic effects. nih.govnih.gov

The table below summarizes the relationship between hydrophobicity (indicated by HPLC retention time) and the anti-HIV activity of cycloviolacins from V. yedoensis.

CompoundRelative Hydrophobicity (HPLC Retention)Anti-HIV Activity (EC₅₀ µM)
This compoundLowest1.21
Kalata B1Low0.66
Cycloviolacin Y4High0.20
Cycloviolacin Y5Highest0.04
Data sourced from multiple studies. nih.govwindows.net

Modification of charged residues also profoundly impacts cellular responses. The neutralization of the conserved negative charge of the glutamic acid in loop 1 of cyclotide analogs leads to a dramatic reduction in cytotoxicity and membrane-disrupting ability. mdpi.comdiva-portal.org This indicates that a combination of hydrophobic surfaces and specific charged residues is necessary for optimal activity, likely involving electrostatic interactions with the polar head groups of membrane lipids followed by hydrophobic insertion. nih.gov

The integrity of the cyclic backbone is also paramount. Studies on acyclic permutants of related cyclotides show significantly reduced activity, confirming that the conformational constraint imposed by cyclization is essential for presenting the bioactive surfaces correctly and for providing resistance to proteolysis. nih.gov

Synthetic Strategies for Cycloviolacin Y1 and Its Derivatives

Total Chemical Synthesis Approaches for Cycloviolacin Y1

The total chemical synthesis of a cyclotide like this compound is a multi-step process that involves the assembly of the linear peptide precursor, cyclization of the backbone, and finally, oxidative folding to form the correct disulfide bonds. nih.govmdpi.com While the specific total synthesis of this compound has not been extensively detailed, the strategies employed for other bracelet cyclotides, such as Cycloviolacin O2, provide a clear blueprint for its potential synthesis. nih.gov

The general approach begins with the synthesis of the linear amino acid sequence using solid-phase peptide synthesis (SPPS). encyclopedia.pub Following the assembly of the linear chain, the crucial step is the head-to-tail cyclization of the peptide backbone. uq.edu.au The most common and effective method for achieving this is Native Chemical Ligation (NCL). researchgate.netuq.edu.au This technique involves the reaction of a peptide with a C-terminal thioester and another peptide (or, in this case, its own N-terminus) with an N-terminal cysteine residue. uq.edu.au The reaction is highly chemoselective and proceeds in aqueous solution at neutral pH, forming a native peptide bond at the ligation site. uq.edu.au

After successful cyclization, the final and often most challenging step is the oxidative folding of the six cysteine residues to form the three-disulfide-bond-containing cystine knot. nih.govmdpi.com This process can lead to a mixture of disulfide isomers, from which the correctly folded, native cyclotide must be isolated and purified. uq.edu.au For bracelet cyclotides, achieving correct folding can be particularly difficult, but methods involving a single-step reaction have been successfully developed for analogues like Cycloviolacin O2. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound Backbone Construction

The foundation of any chemical synthesis of this compound is the construction of its linear peptide backbone using Solid-Phase Peptide Synthesis (SPPS). mdpi.comencyclopedia.pub This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. mdpi.com Two primary chemistries are employed for SPPS: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netrsc.org

Fmoc-based SPPS is often the preferred method for cyclotide synthesis as it uses less hazardous reagents compared to the Boc strategy. acs.orgresearchgate.net The process involves assembling the linear peptide on a resin, such as the acid-labile 2-chlorotrityl chloride (2-CTC) resin. nih.gov This particular resin allows the fully protected linear peptide to be cleaved under mild acidic conditions (e.g., with 1% trifluoroacetic acid), leaving the side-chain protecting groups intact, which is advantageous for subsequent solution-phase cyclization. nih.gov

To facilitate cyclization via NCL, the linear peptide precursor must be synthesized as a C-terminal thioester. While traditionally challenging with Fmoc chemistry, various methods have been developed to generate the required thioester precursors. uq.edu.au Microwave-assisted SPPS has also been implemented to improve the efficiency and yield of the synthesis of cyclotide precursors. acs.orgresearchgate.net

Table 1: Comparison of SPPS Chemistries for Cyclotide Synthesis

Feature Boc Chemistry Fmoc Chemistry
α-Amino Protection tert-butoxycarbonyl (Boc) 9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent Strong acids (e.g., HF, TFMSA) Mild bases (e.g., Piperidine)
Resin Cleavage Strong acids Mild acids (e.g., TFA)
Advantages Higher yields per coupling step, historically used for thioester synthesis. mdpi.com Uses less hazardous reagents, allows for easy monitoring of synthesis. researchgate.netmdpi.com

| Disadvantages | Requires harsh, corrosive reagents. | Fmoc group is base-labile, which can complicate thioester synthesis. uq.edu.au |

Chemoenzymatic and Ligature-Based Synthesis Techniques for Cyclotides

Beyond purely chemical methods, chemoenzymatic and advanced ligature-based techniques offer powerful alternatives for the cyclization step in cyclotide synthesis. These approaches often provide greater specificity and efficiency.

Ligature-Based Synthesis: Native Chemical Ligation (NCL) is the predominant ligature-based method for cyclizing synthetic peptide precursors. uq.edu.au The strategy relies on the synthesis of a linear peptide with an N-terminal cysteine and a C-terminal thioester. uq.edu.au Intramolecular ligation of this precursor results in the formation of the circular backbone. encyclopedia.pub This approach has been successfully applied to produce a wide range of cyclotides. researchgate.net

Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines chemical synthesis of the linear precursor with an enzyme-mediated cyclization step. acs.orgresearchgate.net This biomimetic approach leverages the power of enzymes that naturally catalyze cyclization in plants. uq.edu.au

Asparaginyl Endopeptidases (AEPs): These enzymes are involved in the natural biosynthesis of cyclotides. mdpi.comnih.gov AEPs recognize specific sequences, cleaving the C-terminal propeptide and catalyzing the head-to-tail ligation to form the cyclic backbone. nih.govresearchgate.net An AEP-like ligase from Clitoria ternatea has demonstrated the ability to cyclize various polypeptides in vitro, including cyclotide precursors. nih.gov

Trypsin and other Proteases: In some cases, proteases like trypsin can be used to catalyze the cyclization reaction. nih.gov This method was used to synthesize MCoTI-II, a trypsin inhibitor cyclotide, where the folded linear precursor served as a substrate for trypsin-mediated cyclization. nih.govresearchgate.net

These enzymatic methods are advantageous as they can be highly specific and efficient, often proceeding under mild conditions. researchgate.net

Table 2: Enzymes Used in Chemoenzymatic Cyclotide Synthesis

Enzyme Class Example Enzyme(s) Mechanism Reference
Asparaginyl Endopeptidases AEP-like ligase (Clitoria ternatea), OaAEP1 Recognizes and cleaves after an Asn/Asp residue, followed by transpeptidation to ligate the new N- and C-termini. uq.edu.aunih.gov
Proteases Trypsin, Chymotrypsin Catalyzes peptide bond formation in reverse, cyclizing a precursor with appropriate N- and C-terminal residues. nih.govresearchgate.net

Semi-Synthetic Modifications and Derivatization of this compound

Semi-synthetic modification and derivatization are crucial for studying the structure-activity relationships (SAR) of cyclotides like this compound and for developing new analogues with enhanced or novel properties.

Semi-Synthetic Modifications: This approach involves making specific chemical changes to either a naturally isolated or a synthetically produced cyclotide. A common strategy is to perform an "alanine scan," where individual amino acid residues are systematically replaced with alanine (B10760859) to identify which residues are critical for the peptide's biological activity. mdpi.com Similarly, lysine (B10760008) scans can be performed. uq.edu.au Given that the loops connecting the conserved cysteine residues show high sequence variability, they are prime targets for modification or "grafting" of new bioactive epitopes onto the stable cyclotide scaffold. mdpi.comntu.edu.sg For instance, loop 6 in some cyclotides can accommodate up to 10 residues, highlighting its flexibility for protein engineering. ntu.edu.sg

Chemical Derivatization: Derivatization is often used as an analytical tool to confirm structural features. A key technique for characterizing cystine-knot peptides involves the reduction and alkylation of cysteine residues. nih.gov

Reduction: The disulfide bonds are broken using a reducing agent like dithiothreitol (B142953) (DTT). This results in a mass shift of +6 Da in the mass spectrum, corresponding to the addition of six hydrogen atoms to the six cysteine residues. nih.gov

Alkylation: The resulting free sulfhydryl groups are then reacted with an alkylating agent, such as iodoacetamide (B48618) (IAA). This reaction forms stable S-acetamide groups, causing a mass shift of +58 Da for each cysteine residue. For a cyclotide with six cysteines like this compound, this would result in a total mass increase of +348 Da compared to the native peptide. nih.gov

This derivatization strategy provides definitive evidence for the number of cysteine residues and the presence of the characteristic disulfide-rich core of the cyclotide. nih.gov

Advanced Analytical and Research Methodologies Applied to Cycloviolacin Y1

Application of Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., HR-NMR, Advanced MS)

Advanced spectroscopic methods are fundamental to the characterization of cyclotides like Cycloviolacin Y1. High-Resolution Nuclear Magnetic Resonance (HR-NMR) and advanced Mass Spectrometry (MS) have been pivotal in its structural analysis and identification.

Due to a high degree of sequence similarity with the cyclotide tricyclon A, the three-dimensional structure of this compound was initially predicted using homology modeling based on the known HR-NMR structure of tricyclon A (PDB ID: 1YP8). nih.govnih.gov The accuracy and similarity of this predicted model to its template were subsequently verified through HR-NMR chemical shift comparisons. nih.gov While the full de novo structure determination of this compound by NMR is not detailed in the provided research, NMR spectroscopy remains a primary tool for solving the complex, knotted three-dimensional structures of cyclotides. uq.edu.auxiahepublishing.com

Mass spectrometry is routinely used for the initial identification and characterization of cyclotides from plant extracts. nih.gov Techniques such as electrospray ionisation mass spectrometry (ESI-MS) coupled with liquid chromatography (LC) allow for the unambiguous identification of cyclotides like this compound based on their characteristic monoisotopic mass and retention times. nih.govacs.org More advanced tandem mass spectrometry (LC-MS/MS) strategies provide deeper structural insights, enabling confident identification through the analysis of fragmentation patterns (b- and y-ions), which helps in sequencing the peptide. mdpi.com

Table 1: Spectroscopic Techniques in this compound Research

Technique Application Key Findings
High-Resolution NMR (HR-NMR) Structural model verification Confirmed the similarity of the homology-modeled structure of this compound to its tricyclon A template via chemical shift comparisons. nih.gov

| Advanced Mass Spectrometry (MS/MS) | Identification and Characterization | Enables confident identification from plant extracts and provides sequence information through fragmentation analysis. nih.govmdpi.com |

Computational Biology and Molecular Modeling in this compound Research

Computational approaches have been instrumental in predicting the structure of this compound and simulating its interactions, providing insights where experimental data is limited.

Homology modeling is a key computational technique used for this compound. nih.govscispace.com Using the restraint-based structure generation program Modeler 8v1, researchers generated 100 models of this compound. nih.govscispace.com The lowest energy structure was then selected for further analysis. scispace.com This modeling was based on the high-resolution NMR structure of tricyclon A, chosen due to the high sequence similarity between the two cyclotides. nih.govnih.gov These structural models have been crucial for studying structure-activity relationships, particularly in correlating the compound's surface hydrophobicity with its biological activities. nih.govscispace.com For instance, models show that this compound has a smaller proportion of hydrophobic residues on its surface compared to more potent anti-HIV cyclotides, which aligns with its observed weaker anti-HIV and hemolytic activities. nih.govscispace.com

Molecular dynamics (MD) simulations have also been applied to study this compound. nih.govresearchgate.net In a study investigating its potential as an anti-SARS-CoV-2 agent, MD simulations revealed that this compound displayed minimal root-mean-square deviation (RMSD) fluctuations, suggesting a stable interaction with its target. nih.govresearchgate.net Furthermore, molecular docking, another computational method, was used to screen its potential to interfere with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor. nih.govresearchgate.net

Table 2: Computational Methodologies in this compound Research

Methodology Tool/Software Purpose Findings/Applications
Homology Modeling Modeler 8v1 3D structure prediction based on the tricyclon A template. nih.govscispace.com Generated structural models to analyze structure-activity relationships and surface hydrophobicity. nih.govnih.govscispace.com
Molecular Docking Cresset flare module Screening for potential interaction with the SARS-CoV-2 spike protein. nih.gov Identified this compound as a potential neutralizer of the ACE2-Spike protein complex. nih.govresearchgate.net

| Molecular Dynamics (MD) Simulation | Not specified | To understand interaction stability and binding mechanisms. nih.gov | Showed minimal RMSD fluctuations, indicating stable peptide-protein complexes. nih.govresearchgate.net |

Omics-Based Approaches (e.g., Proteomics, Transcriptomics) in Activity Profiling

"Omics" technologies, such as proteomics and transcriptomics, are powerful tools in natural products research, primarily for the discovery and large-scale identification of novel compounds within an organism. In the context of cyclotides, these approaches have been used to mine the diversity of peptides in Viola species. windows.netresearchgate.net

Combined transcriptomic and proteomic strategies are noted to accelerate the discovery and characterization of new cyclotides from plants. researchgate.net For example, peptidomic analysis of Viola tricolor, which combines transcriptome and proteome mining, has successfully characterized the diversity of cyclotides in that species. windows.net Similarly, transcriptome sequencing of Viola yedoensis, the plant source of this compound, has been used to develop molecular markers, demonstrating the utility of this approach in genetic studies of the plant. mdpi.com

However, based on the available research, specific studies employing proteomics or transcriptomics to directly profile the cellular activities or delineate the molecular pathways affected by this compound treatment are not described. The application of these omics-based methods has been focused more on the discovery and characterization phase of cyclotide research rather than the functional activity profiling of individual peptides like this compound. windows.netresearchgate.net

Advanced Microscopy for Subcellular Localization and Interaction Studies

The mechanism of action for many cyclotides involves direct interaction with and disruption of cellular membranes. acs.orgwindows.net Advanced microscopy techniques are invaluable for visualizing such processes, including the subcellular localization of a compound and its interactions with cellular components.

While the general mechanism of cyclotides involves binding to phosphatidylethanolamine (B1630911) in lipid membranes and forming pores that lead to cell death, specific studies utilizing advanced microscopy to visualize the subcellular localization or cellular interactions of this compound have not been detailed in the reviewed literature. acs.orgwindows.net Methodologies for such studies exist, for instance, by generating Green Fluorescent Protein (GFP) fusions of proteins to track their location in living cells using advanced light microscopy. nih.gov However, the application of these specific techniques to this compound has not been reported. Therefore, while its membrane-disrupting activity is inferred from studies on other cyclotides, direct microscopic evidence for its specific localization and interaction dynamics is an area for future investigation.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Cycloviolacin Y3
Cycloviolacin Y4
Cycloviolacin Y5
Cycloviolacin H4
Cycloviolacin O1
Cycloviolacin O2
Cycloviolacin O13
Cycloviolacin O14
Cycloviolacin O24
Tricyclon A
Kalata B1
Circulin A
Circulin B
Varv E
Melittin
White cloud bean defensin (B1577277)
Putative defensin 3.1
Defensin D1
Violapeptide-I

Future Research Directions and Translational Potential in Preclinical Discovery

Exploration of Novel Preclinical Biological Targets for Cycloviolacin Y1

This compound has demonstrated a spectrum of biological activities in preclinical studies, suggesting multiple potential therapeutic applications. A primary focus of future research will be to elucidate the specific molecular targets and mechanisms underlying these effects.

Key reported activities include anti-HIV and anti-influenza properties. researchgate.netscispace.com In anti-HIV assays, this compound has shown activity, although it is considered less potent than some other cyclotides like Cycloviolacin Y5. scispace.com Notably, its anti-HIV activity appears to correlate with its hydrophobicity. nih.govscispace.com Further investigation into its interaction with viral proteins and host cell factors is warranted.

Recent studies have also highlighted the anti-influenza virus activity of cyclotides from Viola yedoensis, with a related compound, cycloviolacin VY1, showing significant potency against the H1N1 virus in vitro. researchgate.net Given that this compound is a characteristic cyclotide of this plant, exploring its efficacy against various influenza strains is a logical next step. mdpi.com

The compound also exhibits hemolytic activity, a common trait among cyclotides, which is linked to its ability to disrupt cell membranes. scispace.commdpi.com While this can be a limitation for systemic therapies, it also points towards a potential mechanism for its antimicrobial and cytotoxic effects. scispace.com Understanding the lipid composition of target membranes that this compound preferentially interacts with could unveil novel targets, particularly in the context of cancer cell lines or pathogens with specific membrane characteristics.

Biological Activity of this compound Test System/Cell Line Potency (IC50/EC50) Reference
Anti-HIVUnspecified cell lineIC50: 1.7 - >4.5 µM; EC50: 0.04 - 1.2 µM uq.edu.au
Anti-Influenza (H1N1)In vitro assayA related cyclotide, VY1, showed an IC50 of 2.27 ± 0.20 µg/mL researchgate.net
Cytotoxic (Anticancer)Not specifiedIC50: 1.21 µM xiahepublishing.com
Hemolytic ActivityHuman red blood cellsLower than other tested cycloviolacins from V. yedoensis nih.govscispace.com

Rational Design of this compound-Based Research Probes and Tools

A key area of research is the modification of this compound to enhance its therapeutic index, primarily by reducing its hemolytic activity. mdpi.com Structure-activity relationship studies have shown that the hydrophobicity of cyclotides correlates with their hemolytic and anti-HIV activities. scispace.com this compound, being the least hydrophobic among a tested series of cycloviolacins, displays the lowest hemolytic activity. nih.govscispace.com This suggests that further modifications to its surface hydrophobicity could fine-tune its bioactivity. Site-directed mutagenesis is a powerful technique that can be employed to substitute specific amino acid residues, potentially eliminating unwanted hemolytic effects while preserving or enhancing desired therapeutic actions. mdpi.com

Furthermore, the loops of the this compound backbone can be engineered to carry specific bioactive epitopes. This "grafting" approach could be used to design probes that target specific cellular receptors or enzymes with high affinity and stability. acs.org For instance, by incorporating a known binding motif for a particular cancer cell receptor into a non-critical loop of this compound, a highly specific and stable targeting agent could be developed.

Potential for Agro-Biotechnology Applications (e.g., Plant Defense Mechanisms)

Cyclotides are naturally occurring plant defense peptides, protecting their host plants from pests and pathogens. xiahepublishing.com This intrinsic function makes this compound and other cyclotides attractive candidates for development as biopesticides. acs.org

Research has demonstrated the insecticidal and anthelmintic activities of various cyclotides. uq.edu.au this compound, along with other cyclotides, has shown anthelmintic activity against nematode larvae comparable to the well-studied cyclotide kalata B1. acs.org The proposed mechanism of action involves the disruption of biological membranes in the pest species. xiahepublishing.com

The development of transgenic plants expressing this compound could offer a novel approach to crop protection. acs.org Such plants would have an inbuilt defense mechanism against a range of pests, potentially reducing the need for synthetic chemical pesticides. Further research is needed to evaluate the efficacy of this compound against a broader range of agricultural pests and to assess the environmental impact and safety of its use in an agricultural setting.

Agro-Biotechnological Potential of this compound Target Organism Observed Effect Reference
AnthelminticNematode larvaeActivity comparable to kalata B1 acs.org
InsecticidalGeneral (as a cyclotide)Disruption of insect digestive system uq.edu.au

Investigation of this compound in Advanced In Vivo Preclinical Models (Excluding Human Clinical Data)

To date, the in vivo preclinical evaluation of this compound has been somewhat limited. While its activity against nematode larvae provides a basic in vivo model, its therapeutic potential needs to be explored in more advanced preclinical models. acs.org

Based on its in vitro anti-HIV and anti-influenza activities, progression to small animal models of these viral infections is a logical step. Molecular dynamics simulations have suggested that this compound displays minimal structural fluctuations when interacting with viral proteins, indicating stable binding that could be advantageous in a physiological environment. researchgate.netresearchgate.net

For its potential anticancer properties, xenograft models using human cancer cell lines would be crucial to assess its efficacy in a more complex biological system. windows.net Such studies would provide valuable information on its pharmacokinetics, biodistribution, and tumor-inhibiting capabilities. Given the hemolytic nature of many cyclotides, these in vivo studies will also be critical for evaluating any potential toxicity and for determining a therapeutic window.

Opportunities for Broadening Understanding within the Cyclotide Superfamily

This compound belongs to the bracelet subfamily of cyclotides, which are distinguished from the Möbius subfamily by the absence of a cis-proline bond in one of their loops. uq.edu.au As one of the unique cyclotides found in Viola yedoensis, its study contributes significantly to our understanding of the structural and functional diversity within the cyclotide superfamily. mdpi.com

Comparative studies of this compound with other cyclotides from Viola yedoensis, such as the more hydrophobic and potent Cycloviolacin Y5, provide valuable insights into structure-activity relationships. scispace.com Elucidating the biosynthetic pathways of this compound and other unique cyclotides in this plant can also shed light on the enzymes responsible for their production and cyclization. mdpi.com This knowledge could be harnessed for the biotechnological production of these peptides.

By studying the subtle variations in the amino acid sequences of closely related cyclotides like the cycloviolacins and correlating these with their biological activities, a more comprehensive picture of how these molecules have evolved and how they can be engineered for specific applications will emerge.

Q & A

What structural and functional characteristics differentiate Cycloviolacin Y1 from other cycloviolacins?

Level: Basic
Methodological Answer:
this compound’s distinction lies in its cyclic cystine-knot (CCK) motif, disulfide bond arrangement, and conserved hydrophobic residues. Researchers should:

  • Use NMR spectroscopy and X-ray crystallography to resolve its 3D structure, comparing disulfide connectivity (Cys<sup>I</sup>-Cys<sup>IV</sup>, Cys<sup>II</sup>-Cys<sup>V</sup>, Cys<sup>III</sup>-Cys<sup>VI</sup>) to linear violacins .
  • Conduct circular dichroism (CD) to assess stability under varying pH/temperature.
  • Compare bioactivity via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) to identify unique antimicrobial profiles .

Which in vitro assays are most robust for evaluating this compound’s cytotoxic activity?

Level: Basic
Methodological Answer:

  • MTT/PrestoBlue assays : Measure cell viability in cancer lines (e.g., HeLa) with dose-response curves (IC50 calculation). Normalize data using negative (DMSO) and positive (doxorubicin) controls .
  • Hemolysis assays : Test erythrocyte lysis to gauge selectivity (therapeutic index). Use fresh human RBCs and Triton X-100 as 100% lysis reference .
  • Time-kill kinetics : Monitor bacterial load reduction over 24 hours (CFU counts) to distinguish bacteriostatic vs. bactericidal effects .

How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Purity variability : Validate compound purity (>95%) via HPLC-MS and quantify endotoxins (LAL assay) .
  • Assay conditions : Standardize pH, serum content, and incubation time. For example, serum proteins may bind this compound, reducing effective concentrations .
  • Statistical rigor : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping for IC50 confidence intervals. Report Hill slopes to assess cooperativity .

What experimental designs are optimal for studying this compound’s membrane interaction mechanisms?

Level: Advanced
Methodological Answer:

  • Lipid bilayer models : Employ surface plasmon resonance (SPR) to measure binding kinetics with synthetic membranes (e.g., POPC:POPG 3:1 mimicking bacterial membranes) .
  • Fluorescence anisotropy : Tag this compound with FITC and monitor mobility changes upon lipid interaction.
  • Molecular dynamics (MD) simulations : Use CHARMM36 force fields to predict insertion depth and pore formation .

How should researchers design studies to assess this compound’s synergistic effects with conventional antibiotics?

Level: Advanced
Methodological Answer:

  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) with β-lactams or vancomycin. Classify synergy (FICI ≤0.5) or antagonism (FICI >4) .
  • Mechanistic validation : Perform proteomic profiling (LC-MS/MS) to identify pathways altered during co-treatment (e.g., cell wall synthesis inhibition).
  • In vivo models : Use Galleria mellonella larvae to test toxicity and efficacy before murine trials .

What strategies mitigate challenges in this compound’s recombinant production?

Level: Advanced
Methodological Answer:

  • Expression optimization : Use E. coli SHuffle® for disulfide bond formation. Induce with 0.5 mM IPTG at 16°C for soluble yields .
  • Fusion tags : Employ Trx or SUMO tags to enhance solubility, followed by TEV protease cleavage.
  • Oxidative folding : Refold inclusion bodies in glutathione redox buffer (GSH:GSSG 10:1) and validate via Ellman’s assay .

Which computational tools predict this compound’s interaction with eukaryotic vs. prokaryotic membranes?

Level: Advanced
Methodological Answer:

  • PPM Server : Predicts membrane-binding regions via hydrophobicity scales .
  • DAPMEM : Analyzes peptide orientation and lipid specificity using coarse-grained MD.
  • HMMTOP : Identifies transmembrane helices; useful for comparing pore-forming propensity in cancer vs. bacterial membranes .

How can researchers ensure reproducibility in this compound’s bioactivity assays?

Level: Basic
Methodological Answer:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., M07-A10 for broth microdilution) .
  • Reference strains : Include ATCC controls (e.g., E. coli ATCC 25922) in each assay batch.
  • Blinded analysis : Assign independent researchers to prepare compounds and analyze data to minimize bias .

What statistical methods are appropriate for analyzing this compound’s dose-response data?

Level: Advanced
Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) with constraints for top/bottom plateaus.
  • ANOVA with Tukey’s post-hoc : Compare multiple IC50 values across cell lines.
  • Robust regression : Mitigate outliers in hemolysis assays using Huber loss functions (R/Bioconductor) .

What ethical considerations apply to in vivo studies of this compound’s therapeutic potential?

Level: Advanced
Methodological Answer:

  • 3R principles : Replace mammals with G. mellonella or C. elegans where possible. For murine models, limit group sizes via power analysis .
  • Endpoint criteria : Define humane endpoints (e.g., tumor volume ≤2000 mm³) and monitor via daily scoring.
  • IACUC compliance : Submit detailed protocols (dose, frequency, analgesia) for approval before trials .

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